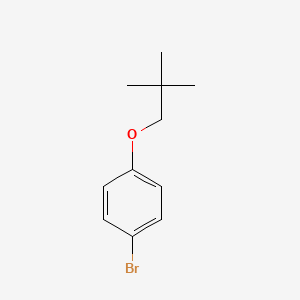

1-Bromo-4-(neopentyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2,2-dimethylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFIDQHILKXJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680767 | |

| Record name | 1-Bromo-4-(2,2-dimethylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528528-58-7 | |

| Record name | 1-Bromo-4-(2,2-dimethylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Studies of 1 Bromo 4 Neopentyloxy Benzene

Cross-Coupling Reactions Involving the Aromatic Bromide

The carbon-bromine bond in 1-bromo-4-(neopentyloxy)benzene is a prime site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium- or copper-catalyzed cross-coupling reactions. These transformations are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. orgsyn.orgchemicalbook.com This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. For substrates like this compound, the reaction enables the synthesis of various biaryl compounds.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in leading journals, the reactivity can be inferred from similar alkoxy-substituted aryl bromides. beilstein-journals.org The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Representative Suzuki-Miyaura Coupling Conditions for Analogous Alkoxy-Substituted Aryl Bromides

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | uwindsor.ca |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | ~90 | researchgate.net |

| Naphthylboronic acid | CataXCium A Pd G3 (2) | - | K₂CO₃ | 1,4-Dioxane | 110 | ~85-95 | uwindsor.ca |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, producing arylalkynes. nih.govrsc.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base, such as diethylamine (B46881) or triethylamine. nih.govambeed.com Copper-free versions of the reaction have also been developed. ambeed.com

The reaction of this compound with various terminal alkynes provides access to a range of substituted alkynylarenes. The mechanism involves separate catalytic cycles for palladium and copper. The palladium cycle includes oxidative addition and reductive elimination, while the copper cycle generates a copper(I) acetylide intermediate that participates in the transmetalation step with the palladium complex. rsc.orgbeilstein-journals.org

Typical Sonogashira Coupling Conditions for Aryl Bromides

| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | nih.govbeilstein-journals.org |

| 1-Heptyne | Pd(PPh₃)₄ (1.5) | CuI (3) | i-Pr₂NH | Toluene | 70 | rsc.org |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / Ligand | CuI (5) | Piperidine | DMF | RT-50 | nih.gov |

Negishi and Stille Coupling Reactions

The Negishi and Stille couplings are powerful methods for C-C bond formation that utilize organozinc and organotin reagents, respectively. researchgate.netnih.gov Both reactions proceed through a similar catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) center, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination. researchgate.netgoogle.com

In a Negishi coupling , an organozinc halide (R-ZnX) couples with the aryl bromide. researchgate.net These reactions are known for their high functional group tolerance, although organozinc reagents can be sensitive to moisture and air. researchgate.net

The Stille coupling employs an organostannane reagent (R-SnR'₃). nih.gov Stannanes are generally stable to air and moisture, but a major drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction products. nih.govgoogle.com

While this compound is a suitable substrate for these reactions in principle, specific examples are not widely reported. The conditions below are representative for general aryl bromides.

Representative Negishi and Stille Coupling Conditions

| Reaction | Organometallic Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|

| Negishi | Alkylzinc Bromide | Pd(dba)₂ (2) / SPhos (4) | THF | RT-60 | researchgate.net |

| Stille | Aryltrimethylstannane | Pd(PPh₃)₄ (4) | Toluene | 110 | nih.govgoogle.com |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. This reaction has become a premier method for constructing arylamines due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods.

The reaction of this compound with primary or secondary amines requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to yield the N-aryl amine. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands often providing the best results.

Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu | Toluene | 80-110 | |

| Aniline | Pd(OAc)₂ (2) | BINAP (2.5) | Cs₂CO₃ | Toluene | 100 | |

| Benzylamine | Pd₂(dba)₃ (1) | t-BuXPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 |

Ullmann-Type Coupling Reactions

Ullmann-type reactions are copper-catalyzed cross-couplings that form C-O, C-N, and C-S bonds. chemicalbook.com The classic Ullmann condensation typically requires harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. However, modern methods often use soluble copper salts with ligands, allowing for milder reaction conditions. chemicalbook.com

For this compound, an Ullmann reaction with a phenol (B47542) would yield a diaryl ether, while reaction with an amine would produce an N-aryl amine (a Goldberg reaction). Mechanistically, these reactions are thought to involve the formation of a copper(I) nucleophile (e.g., an alkoxide or amide) which then reacts with the aryl halide. On-surface Ullmann coupling of the related 1-bromo-4-methoxybenzene on a copper surface has been studied, demonstrating the formation of organometallic intermediates before the final C-C coupled product is formed. beilstein-journals.org

Typical Conditions for Ullmann-Type Reactions

| Nucleophile | Copper Source (mol%) | Ligand | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Phenol (C-O) | CuI (10) | Phenanthroline (20) | Cs₂CO₃ | NMP | 150-200 | |

| Amine (C-N) | CuI (5-10) | Proline (20) | K₂CO₃ | DMSO | 100-130 | chemicalbook.com |

| Thiol (C-S) | CuI (5) | None | K₃PO₄ | DMF | 110 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

The this compound substrate does not meet this requirement. The neopentyloxy group is an alkoxy group, which is electron-donating through resonance. An electron-donating group destabilizes the negatively charged Meisenheimer intermediate, making its formation highly unfavorable. Consequently, this compound is considered unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene (B151609) and its derivatives. acs.orgbyjus.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. acs.org The existing substituents on the ring, in this case, a bromo group and a neopentyloxy group, play a critical role in determining the rate and regiochemical outcome of the substitution.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is controlled by the combined electronic effects of the bromo and neopentyloxy substituents. youtube.comwikipedia.org

Neopentyloxy Group (-OCH₂C(CH₃)₃): As an alkoxy group, the neopentyloxy substituent is a strong activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com The oxygen atom, directly attached to the ring, possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance. organicchemistrytutor.com This donation increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.comorganicchemistrytutor.com

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which pulls electron density away from the ring through the sigma bond. wikipedia.orgyoutube.com However, they are also ortho, para-directors because their lone pairs can participate in resonance (+M effect), stabilizing the cationic intermediate (arenium ion) formed during attack at these positions. wikipedia.orgorganicchemistrytutor.com

In this compound, both substituents direct incoming electrophiles to the positions ortho to themselves. The neopentyloxy group at position 4 directs to positions 3 and 5. The bromine atom at position 1 directs to positions 2 and 6. However, the neopentyloxy group is a much stronger activating group than bromine is a deactivating one. youtube.com Therefore, the directing effect of the powerful activating neopentyloxy group dominates. Substitution will occur at the positions that are ortho to the neopentyloxy group (positions 3 and 5), which are also meta to the bromine atom. Steric hindrance from the bulky neopentyl group might slightly influence the ratio of substitution at these positions, but electronically, they are the most favored sites for electrophilic attack.

| Substituent | Electronic Effect | Directing Effect |

| Neopentyloxy (-OR) | Activating (Resonance Donor) | Ortho, Para |

| Bromo (-Br) | Deactivating (Inductive Withdrawer) | Ortho, Para |

Mechanistic Pathways of Electrophilic Attack

The mechanism for electrophilic aromatic substitution on this compound follows a well-established two-step pathway. byjus.commsu.edulibretexts.org

Formation of the Arenium Ion: The reaction begins with the attack of the electron-rich aromatic ring on a strong electrophile (E⁺). This is the slow, rate-determining step, as it temporarily disrupts the aromaticity of the ring. msu.edulibretexts.org The attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.comlibretexts.org For this compound, attack at the C3 (or C5) position, ortho to the activating neopentyloxy group, yields the most stable arenium ion. The positive charge in this intermediate can be delocalized over three carbon atoms and, most importantly, onto the oxygen atom of the neopentyloxy group, which provides significant resonance stabilization. organicchemistrytutor.comlibretexts.org

Deprotonation to Restore Aromaticity: In the second, fast step, a weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion. byjus.commsu.edu This step restores the stable aromatic π-system and yields the final substituted product. libretexts.org

The energetic advantage of forming the resonance-stabilized arenium ion where the positive charge is delocalized onto the oxygen atom ensures the high regioselectivity of the reaction. organicchemistrytutor.comlibretexts.org

Reduction Chemistry of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be cleaved through various reductive methods to yield 1-(neopentyloxy)benzene. This process, known as hydrodebromination or hydrodehalogenation, is a valuable synthetic transformation.

Catalytic Hydrogenation

Catalytic hydrogenation is an effective method for the reduction of aryl halides. thieme-connect.com The carbon-bromine bond in aryl bromides can be selectively reduced in the presence of other functional groups using a metal catalyst and a hydrogen source. thieme-connect.comorganic-chemistry.org

Reaction Conditions: Typically, this reaction is carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂). organic-chemistry.orgyoutube.com The reaction is often performed under neutral conditions. thieme-connect.com Alternative hydrogen sources, such as sodium hypophosphite or isopropanol (B130326) in transfer hydrogenation, can also be employed, offering safer alternatives to gaseous hydrogen. organic-chemistry.orgcaltech.edu

Selectivity: Catalytic hydrogenation is generally chemoselective. Aryl bromides are reduced more readily than aryl chlorides, and other functional groups like ketones, nitriles, and carboxylic acids can often be tolerated. thieme-connect.comorganic-chemistry.org This allows for the specific removal of the bromine atom from this compound without affecting the ether linkage or the aromatic ring.

| Catalyst | Hydrogen Source | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Standard, efficient method. organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Sodium Hypophosphite | Transfer hydrogenation, avoids H₂ gas. organic-chemistry.org |

| (PNN)RuHCl(CO) (Milstein's complex) | Isopropanol (i-PrOH) | Transfer hydrogenation, mild conditions. caltech.edu |

Metal-Mediated Reductions

The C-Br bond can also be reduced using active metals, often in the presence of a proton source. These reactions typically proceed through single-electron transfer mechanisms involving radical intermediates. A transition-metal-free hydrogenation of aryl halides can be achieved using a base with either an aldehyde or an alcohol as the hydrogen source. acs.org For instance, the reaction can be promoted by a base like potassium tert-butoxide with benzyl (B1604629) alcohol or benzaldehyde (B42025) serving as the hydrogen donor, proceeding through a radical mechanism. acs.org

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful reaction for converting aryl halides into organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.orgnih.gov This transformation involves the replacement of the bromine atom in this compound with a metal, typically lithium or magnesium.

The reaction involves treating the aryl bromide with an organometallic reagent, most commonly an alkyllithium compound like n-butyllithium (n-BuLi). tcnj.eduyoutube.com The exchange is typically very fast and is often performed at low temperatures (e.g., -78 °C to -100 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. tcnj.edu The presence of an alkoxy group, such as the neopentyloxy group, can accelerate the rate of lithium-halogen exchange. wikipedia.org The exchange rate generally follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species, 4-(neopentyloxy)phenyllithium, is a potent nucleophile and strong base that can be reacted with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to form new carbon-carbon bonds. tcnj.edu

Alternatively, a Grignard reagent can be formed by reacting this compound with magnesium metal (Mg) in an anhydrous ether solvent. libretexts.orgyoutube.comresearchgate.net This process, known as metal insertion, involves the oxidative addition of the magnesium into the carbon-bromine bond. youtube.com The resulting organomagnesium compound, 4-(neopentyloxy)phenylmagnesium bromide, is a highly useful nucleophile, though generally less reactive than its aryllithium counterpart. youtube.comyoutube.com

| Reagent | Product Type | Typical Conditions |

| n-Butyllithium (n-BuLi) | Aryllithium | Anhydrous THF, -78 °C to -100 °C tcnj.edu |

| Magnesium (Mg) metal | Grignard Reagent | Anhydrous diethyl ether or THF libretexts.org |

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamic parameters for reactions involving this compound is crucial for understanding reaction mechanisms and optimizing process conditions. Due to the lack of specific kinetic and thermodynamic data for this compound in publicly available literature, this section will focus on the well-studied Suzuki-Miyaura cross-coupling reaction of its close structural analog, 4-bromoanisole, with phenylboronic acid. The principles and findings from these studies are considered representative and applicable to the neopentyloxy derivative, given the similar electronic influence of the alkoxy groups on the aromatic ring.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The reaction rate typically exhibits a first-order dependence on the concentration of the palladium catalyst and the aryl bromide. nih.gov However, the role of the base is more complex and can influence the reaction rate in a non-linear fashion. nih.gov The choice of solvent is also critical, with solvent effects playing a significant role in the solubility of reactants and the stabilization of intermediates in the catalytic cycle.

To determine the kinetic and thermodynamic parameters, the reaction progress is monitored over time at various temperatures. By plotting the concentration of reactants or products against time, the initial reaction rates can be determined. From this data, the rate constants (k) at different temperatures can be calculated.

Illustrative Kinetic Data for the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) |

| 30 | 303.15 | 0.00012 |

| 40 | 313.15 | 0.00025 |

| 50 | 323.15 | 0.00051 |

| 60 | 333.15 | 0.00100 |

This data is illustrative and compiled based on typical findings for Suzuki-Miyaura reactions of related aryl bromides.

The thermodynamic activation parameters for the reaction can be elucidated from the temperature dependence of the rate constant using the Arrhenius and Eyring equations. An Arrhenius plot (ln k vs. 1/T) allows for the determination of the activation energy (Ea). An Eyring plot (ln(k/T) vs. 1/T) provides the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). The Gibbs free energy of activation (ΔG‡) can then be calculated.

Illustrative Thermodynamic Activation Parameters

| Parameter | Value |

| Activation Energy (Ea) | 50 ± 5 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 47.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -85 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 72.9 kJ/mol |

This data is illustrative and based on reported values for analogous Suzuki-Miyaura reactions. nih.gov

Advanced Spectroscopic Characterization Techniques for 1 Bromo 4 Neopentyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. For 1-Bromo-4-(neopentyloxy)benzene, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the neopentyl group.

The aromatic region will display a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring where the two substituents (bromo and neopentyloxy groups) have different electronic effects. This results in two signals, each integrating to two protons, that appear as doublets due to coupling with their ortho neighbors. The protons ortho to the electron-donating neopentyloxy group (H-3/H-5) are expected to be shielded and appear upfield compared to the protons ortho to the electron-withdrawing bromine atom (H-2/H-6).

The aliphatic neopentyloxy group provides two highly characteristic singlet signals. The nine equivalent protons of the three methyl groups [-C(CH ₃)₃] are magnetically identical and shielded by the quaternary carbon, resulting in a sharp singlet with a large integration value (9H). The two protons of the methylene (B1212753) group (-O-CH ₂-) are isolated from other protons, and thus also appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 (Aromatic) | ~ 7.35 | Doublet (d) | 2H |

| H-3, H-5 (Aromatic) | ~ 6.80 | Doublet (d) | 2H |

| -OCH₂- (Neopentyl) | ~ 3.65 | Singlet (s) | 2H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) maps the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a total of six distinct signals are anticipated: four for the aromatic carbons and two for the aliphatic neopentyl carbons.

The benzene ring carbons will show four signals due to the plane of symmetry. The carbon atom bonded to the bromine (C-1) is known as the ipso-carbon and its chemical shift is influenced by the 'heavy atom effect', often appearing more upfield than might be expected based on electronegativity alone. stackexchange.com The carbon atom bonded to the oxygen of the neopentyloxy group (C-4) will be significantly downfield due to the deshielding effect of the electronegative oxygen atom. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) will have distinct chemical shifts.

The neopentyl group will show two signals: one for the quaternary carbon [-C (CH₃)₃] and one for the methylene carbon [-OC H₂-]. The signal for the methyl carbons [-C(C H₃)₃] will also be present.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Ar-O) | ~ 158.5 |

| C-2, C-6 (Ar-CH) | ~ 132.5 |

| C-3, C-5 (Ar-CH) | ~ 116.0 |

| C-1 (Ar-Br) | ~ 113.5 |

| -OCH₂- (Neopentyl) | ~ 77.5 |

| -C (CH₃)₃ (Neopentyl) | ~ 32.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, the key correlation would be a cross-peak connecting the aromatic doublet at ~7.35 ppm (H-2/H-6) with the aromatic doublet at ~6.80 ppm (H-3/H-5), confirming their ortho relationship. The aliphatic singlets for the -OCH₂- and -C(CH₃)₃ groups would show no cross-peaks, confirming their isolation from other proton environments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond C-H coupling). The expected correlations are:

Aromatic protons at ~7.35 ppm with the aromatic carbon at ~132.5 ppm.

Aromatic protons at ~6.80 ppm with the aromatic carbon at ~116.0 ppm.

Methylene protons at ~3.65 ppm with the methylene carbon at ~77.5 ppm.

Methyl protons at ~1.05 ppm with the methyl carbons at ~26.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different parts of the molecule. Key expected correlations include:

The methylene (-OCH₂-) protons (~3.65 ppm) would show a correlation to the aromatic carbon C-4 (~158.5 ppm) and the quaternary carbon of the neopentyl group (~32.0 ppm).

The aromatic protons H-3/H-5 (~6.80 ppm) would show correlations to the ipso-carbons C-1 (~113.5 ppm) and C-4 (~158.5 ppm).

The neopentyl methyl protons (~1.05 ppm) would show a correlation to the methylene carbon (~77.5 ppm) and the quaternary carbon (~32.0 ppm).

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, probes the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light corresponds to specific bond stretches, bends, and twists, providing a molecular "fingerprint."

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared light by the molecule. The spectrum is characterized by absorption bands corresponding to specific functional groups. For this compound, the key expected absorptions are detailed below.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (Neopentyl) |

| ~ 1590, ~1490 | C=C Stretch | Aromatic Ring |

| ~ 1245 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~ 1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~ 825 | C-H Out-of-plane Bend | 1,4-disubstituted Benzene |

The strong band around 1245 cm⁻¹ is particularly diagnostic for the aryl-alkyl ether linkage. The C-H stretching region will show sharp peaks for the neopentyl group, while the aromatic C-H stretches will be of lower intensity. The substitution pattern on the benzene ring is strongly suggested by the out-of-plane bending vibration in the 850-800 cm⁻¹ region.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for symmetric vibrations and non-polar bonds.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. A particularly strong band corresponding to the symmetric "breathing" mode of the 1,4-disubstituted ring would be expected around 800-850 cm⁻¹. The C-Br stretching vibration may also be more easily observed in the Raman spectrum compared to the FTIR spectrum. Aliphatic C-H stretching and bending modes of the neopentyl group will also be present.

Table 4: Predicted FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (Neopentyl) |

| ~ 1600 | C=C Stretch | Aromatic Ring |

| ~ 825 | Ring Breathing | 1,4-disubstituted Benzene |

Normal Coordinate Analysis for Vibrational Mode Assignments

Normal Coordinate Analysis (NCA) is a powerful computational method used to assign vibrational modes observed in infrared (IR) and Raman spectroscopy to specific molecular motions. This analysis provides a deeper understanding of the molecule's dynamic behavior and the nature of its chemical bonds.

For this compound, a complete experimental and theoretical vibrational analysis has not been extensively reported in the literature. However, the process would involve recording the FT-IR and FT-Raman spectra and then performing quantum chemical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies. The calculated frequencies are then scaled to better match the experimental values.

The potential energy distribution (PED) is calculated for each mode to provide a quantitative assignment. For instance, in similar molecules like 1-bromo-4-chlorobenzene, DFT calculations have been used to assign specific vibrational modes. researchgate.net Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range, while C-C stretching vibrations within the benzene ring appear at lower wavenumbers. researchgate.net The C-Br stretching vibration for bromo-aromatic compounds is generally found in the region of 650-395 cm⁻¹. researchgate.net

A hypothetical NCA for this compound would involve the assignment of vibrational modes for the benzene ring, the neopentyloxy group, and the C-Br bond. The table below illustrates the kind of data that would be generated.

Table 1: Hypothetical Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the neopentyl group |

| C-O-C Asymmetric Stretch | 1250 - 1200 | Asymmetric stretching of the ether linkage |

| C-C Ring Stretch | 1600 - 1400 | Stretching vibrations within the benzene ring |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric parts of the molecule.

In a typical analysis, the UV-Vis spectrum of this compound would be recorded in a suitable solvent, such as ethanol (B145695) or cyclohexane. The resulting data would include the λmax values and the corresponding molar absorptivity (ε), which is a measure of the probability of the electronic transition.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Ethanol | ~225-235 and ~270-280 | Data not available |

It should be noted that without experimental data, these are estimations based on the behavior of similar compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

The molecular formula of this compound is C₁₁H₁₅BrO. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 Da.

The exact mass of the molecular ion can be calculated and compared to the experimentally measured value. The theoretical exact mass for the [M]⁺ ion of C₁₁H₁₅⁷⁹BrO is 242.03063 Da. nih.gov An HRMS measurement would be expected to be within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Table 3: Theoretical and Expected HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₅⁷⁹BrO | 242.03063 | 242.0306 ± 0.001 |

The fragmentation pattern in the mass spectrum would also provide structural information. Key fragments would likely arise from the cleavage of the neopentyl group and the loss of the bromine atom.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

As of now, there are no published crystal structures for this compound. To perform this analysis, a single crystal of the compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the arrangement of the molecules within it.

For related compounds, such as 1-bromo-4-iodo-benzene, X-ray crystallography has revealed detailed structural parameters. For example, it crystallizes in the monoclinic space group P2₁/c. researchgate.net A similar analysis for this compound would yield its crystal system, space group, and the precise coordinates of each atom.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Key Bond Lengths (Å) | C-Br, C-O, C-C |

This data would provide invaluable insight into the solid-state packing and conformation of the molecule.

Computational and Theoretical Investigations of 1 Bromo 4 Neopentyloxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the properties of organic molecules like 1-bromo-4-(neopentyloxy)benzene. These methods offer a balance between computational cost and accuracy, providing detailed insights into the molecule's fundamental characteristics.

DFT calculations are employed to determine the optimized molecular geometry of this compound. By finding the lowest energy arrangement of atoms, DFT can predict bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific basis sets, such as B3LYP/6-31G*, which define the mathematical functions used to describe the electron orbitals. For similar aromatic compounds, DFT has been shown to provide structural parameters that are in good agreement with experimental data. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data) (Note: The following data is illustrative and based on typical values for similar structures. Actual calculated values may vary based on the specific level of theory and basis set used.)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O (Aromatic) Bond Length | ~1.37 Å |

| O-C (Aliphatic) Bond Length | ~1.44 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-O-C Bond Angle | ~118° |

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wuxiapptec.com A smaller gap suggests that the molecule is more polarizable and reactive. edu.krd DFT calculations can accurately predict these orbital energies. researchgate.net For aromatic compounds, the HOMO-LUMO gap is a critical parameter. For instance, the HOMO-LUMO energy gap for benzene (B151609) is approximately 5.043 eV. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Exemplary Data) (Note: The following data is illustrative and based on general principles of substituted benzenes. Actual values will depend on the computational method.)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Computational methods can also predict spectroscopic data, which is invaluable for the characterization of new compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net While achieving high accuracy for ¹H NMR can be challenging, with typical errors around 0.20 ppm, these predictions are still a powerful tool for structural elucidation. mdpi.commodgraph.co.uk

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. These calculated frequencies help in the assignment of experimental IR bands to specific molecular vibrations. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data) (Note: This data is illustrative. Actual predictions would require specific calculations.)

| Spectroscopic Parameter | Predicted Value Range |

|---|---|

| ¹H NMR Chemical Shift (Aromatic Protons) | 6.8 - 7.4 ppm |

| ¹³C NMR Chemical Shift (C-Br) | 110 - 120 ppm |

| IR Vibrational Frequency (C-Br Stretch) | 500 - 600 cm⁻¹ |

| IR Vibrational Frequency (Aromatic C-H Stretch) | 3000 - 3100 cm⁻¹ |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the surface of a molecule. These maps are valuable for predicting how a molecule will interact with other chemical species. walisongo.ac.id Red regions on an MEP map indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack. Blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. For substituted benzenes like this compound, the MEP map can help predict the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating neopentyloxy group would be expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it, while the bromine atom would have a more complex influence due to its electronegativity and polarizability. walisongo.ac.id

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This is particularly useful for understanding its participation in reactions like palladium-catalyzed cross-coupling.

By modeling the potential energy surface of a reaction, computational chemists can identify and characterize transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. For reactions involving this compound, such as Suzuki-Miyaura coupling, DFT calculations can be used to simulate the transition states for the various steps of the catalytic cycle (e.g., oxidative addition, transmetalation, and reductive elimination). This allows for a detailed understanding of the reaction mechanism and can aid in the optimization of reaction conditions and the selection of appropriate ligands for the palladium catalyst.

Energy Profile Calculations

Energy profile calculations are a cornerstone of computational chemistry, enabling the mapping of a molecule's potential energy surface as a function of its geometry. These calculations are instrumental in identifying stable isomers, transition states, and the energy barriers between them. For this compound, such calculations would typically be performed using quantum mechanical methods like Density Functional Theory (DFT).

DFT has been successfully employed to study related brominated benzene derivatives. researchgate.netresearchgate.net For instance, in studies of similar aromatic compounds, DFT calculations have been used to optimize molecular structures and calculate spectroscopic data. researchgate.netresearchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental data.

A key aspect of the energy profile of this compound would be the rotational barrier around the C-O bond connecting the neopentyloxy group to the benzene ring. By systematically rotating this dihedral angle and calculating the energy at each step, a potential energy curve can be generated. This curve would reveal the most stable conformation (the energy minimum) and the energy required to rotate the neopentyloxy group (the rotational energy barrier).

Below is an illustrative data table representing a hypothetical energy profile calculation for the rotation around the C(aromatic)-O bond.

| Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) | Status |

|---|---|---|

| 0 | 2.5 | Eclipsed |

| 30 | 1.0 | |

| 60 | 0.2 | Gauche-like |

| 90 | 0.0 | Energy Minimum (Perpendicular) |

| 120 | 0.3 | Gauche-like |

| 150 | 1.2 | |

| 180 | 2.8 | Eclipsed |

Note: The data in this table is illustrative and represents a typical energy profile for a substituted benzene derivative. Specific experimental or theoretical values for this compound are not available in the cited literature.

Conformational Analysis of the Neopentyloxy Moiety

The neopentyloxy group, with its bulky tert-butyl substituent, imposes significant steric constraints that dictate the conformational preferences of the entire molecule. A detailed conformational analysis would investigate the possible spatial arrangements of this group and their relative energies.

The primary focus of such an analysis for this compound would be the torsion angles within the neopentyloxy side chain. The most significant of these is the dihedral angle involving the aromatic ring, the ether oxygen, and the methylene (B1212753) bridge of the neopentyl group. Due to the steric hindrance from the tert-butyl group, it is expected that the lowest energy conformation would involve the neopentyl group being oriented away from the benzene ring to minimize steric clash.

Computational methods would be employed to explore the conformational space by rotating around the key single bonds. The results would likely show a strong preference for a conformation where the bulky tert-butyl group is positioned anti-periplanar to the benzene ring. Any deviation from this preferred conformation would likely result in a significant increase in steric strain and, consequently, a higher relative energy.

An illustrative table summarizing the potential stable conformers and their relative energies is presented below.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | ~180 | 0.0 | >95 |

| Gauche | ~60 | >5.0 | <5 |

| Syn-periplanar | ~0 | >10.0 | <0.1 |

Applications of 1 Bromo 4 Neopentyloxy Benzene in Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Functionalized Aromatic Compounds

As an aryl halide, 1-Bromo-4-(neopentyloxy)benzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org The bromine atom on the benzene (B151609) ring serves as a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. youtube.com

Key reactions for which this compound is a suitable precursor include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond, typically yielding biaryl structures. mdpi.com

Heck Reaction: This process involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a direct method for vinylation of the aromatic ring. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org

The neopentyloxy group is generally stable under the conditions of these reactions and can impart increased solubility in organic solvents to both the starting material and the resulting products, which is beneficial for reaction efficiency and purification.

Table 1: Illustrative Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class | Representative Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl | 90-98 |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative | 85-95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diarylacetylene | 90-97 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Diarylamine | 80-90 |

Note: The data in this table is representative of typical yields for palladium-catalyzed cross-coupling reactions involving similar aryl bromides and is for illustrative purposes.

Utilization in the Preparation of Advanced Organic Materials

The derivatives of this compound are potential building blocks for advanced organic materials where molecular structure dictates function. The bulky, aliphatic neopentyloxy group can enhance solubility and influence the solid-state packing of molecules, which are critical parameters in materials science. koyauniversity.org

Liquid Crystals: The rigid aromatic core combined with a flexible alkyl group, such as the neopentyloxy moiety, is a common structural motif in liquid crystalline materials. researchgate.netresearchgate.net By coupling this compound with other mesogenic (liquid crystal-forming) units, new compounds with specific phase behaviors (e.g., nematic or smectic phases) could be synthesized for applications in displays and sensors. whiterose.ac.ukbeilstein-journals.org

Organic Light-Emitting Diodes (OLEDs): Functionalized aromatic compounds are central to the development of materials for OLEDs, serving as hosts, emitters, or charge-transporting layers. nbinno.com The neopentyloxy-substituted benzene core can be incorporated into larger π-conjugated systems through reactions like the Suzuki or Sonogashira coupling. researchgate.net The neopentyloxy group can improve the processability and film-forming properties of these materials, which are crucial for device fabrication. researchgate.netnih.gov

Precursor in the Synthesis of Complex Molecular Architectures

The ability to form carbon-carbon bonds reliably makes this compound a valuable starting material for constructing larger, more intricate molecular structures.

One key area is the synthesis of dendrimers, which are highly branched, tree-like macromolecules. sapub.org In a convergent synthesis approach, this compound could serve as a foundational piece (a generation-0 or generation-1 building block). jnsam.com The bromine atom allows for coupling to a central core, while the rest of the molecule can be further functionalized to build subsequent dendritic layers or "dendrons." nih.govnih.gov The neopentyloxy group at the periphery of a dendron can modify the solubility and thermal properties of the final dendrimer. sapub.org

Table 2: Hypothetical Convergent Dendrimer Synthesis Step

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | This compound | 3,5-Dibromophenylboronic acid | Suzuki Coupling | First-generation dendron precursor |

| 2 | Product from Step 1 | 1,3,5-Tribromobenzene (Core) | Suzuki Coupling | Second-generation dendrimer |

Note: This table illustrates a hypothetical synthetic route and does not represent a specific documented synthesis.

Development of New Synthetic Methodologies Using the Compound as a Model Substrate

In the development of new catalytic systems, researchers often rely on model substrates to test the efficiency, scope, and functional group tolerance of a new method. nih.gov this compound is a suitable candidate for such studies for several reasons:

Moderate Reactivity: As an aryl bromide, it is more challenging to activate than an aryl iodide but less challenging than an aryl chloride, placing it in a useful reactivity range for testing catalyst performance. organic-chemistry.org

Clear Spectroscopic Signature: The presence of the neopentyloxy group provides distinct signals in NMR spectroscopy, simplifying product characterization and yield determination.

Inert Functional Group: The ether linkage and the neopentyl group are robust and unlikely to interfere with most catalytic cycles, ensuring that the observed reactivity is due to the C-Br bond.

Researchers could use this compound to screen new ligands, palladium precursors, bases, or solvent systems to optimize conditions for cross-coupling reactions on electronically neutral, sterically hindered aryl bromides. nih.govrsc.orgnih.gov

Potential as an Initiator in Controlled Polymerization (analogous to related compounds)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.gov The process is typically initiated by an alkyl halide in the presence of a transition metal catalyst. cmu.edunih.gov

While alkyl halides are the most common initiators, functionalized aryl halides can be adapted for this purpose. cmu.edu A molecule like this compound could be chemically modified—for example, by introducing a benzylic bromide group—to create a highly efficient ATRP initiator. The core structure, containing the neopentyloxy group, would then become the α-end group of every polymer chain. This allows for the synthesis of polymers with a specific functionality at their starting point, which can be useful for creating block copolymers, star polymers, or for attaching polymers to surfaces. kaist.ac.kr

Green Chemistry and Sustainable Synthetic Approaches for 1 Bromo 4 Neopentyloxy Benzene

Development of Eco-Friendly Synthetic Routes for Production

The conventional synthesis of 1-Bromo-4-(neopentyloxy)benzene typically involves a two-step process: the etherification of 4-bromophenol (B116583) with a neopentyl halide (Williamson ether synthesis) or the bromination of 4-neopentyloxybenzene. Both steps present opportunities for green innovation.

Greener Williamson Ether Synthesis:

The classical Williamson ether synthesis, while versatile, often requires a strong base in stoichiometric amounts and polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. byjus.comnumberanalytics.com These solvents are problematic due to their toxicity and high boiling points, making them difficult to remove and recycle.

To address these issues, researchers have focused on several key areas:

Catalytic Approaches: A catalytic version of the Williamson ether synthesis (CWES) has been developed for the production of alkyl aryl ethers at high temperatures (around 300 °C). acs.org This process can utilize less reactive alkylating agents like alcohols or esters, which are more benign than alkyl halides. acs.org

Phase-Transfer Catalysis (PTC): PTC can enhance the reaction rate in a biphasic system (e.g., solid-liquid or liquid-liquid), allowing for the use of milder bases and reducing the need for anhydrous conditions. francis-press.com Catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. wikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Williamson ether synthesis, often leading to higher yields in shorter reaction times and with reduced side product formation. arkat-usa.org This technique can also enable solvent-free reactions, further enhancing the green credentials of the synthesis.

Sustainable Bromination of Aromatic Ethers:

The bromination of the aromatic ring is the second key transformation. Traditional methods often employ elemental bromine, which is highly corrosive and toxic, and a Lewis acid catalyst, which can be difficult to remove from the reaction mixture. epa.gov

Greener bromination strategies include:

Aerobic Oxidative Bromination: This approach uses a bromide salt (like NaBr) as the bromine source and a green oxidant, such as molecular oxygen from the air, to generate the active brominating species in situ. nih.govnih.gov These reactions can be catalyzed by transition-metal-free systems, for instance using ionic liquids, which can often be recycled. nih.govacs.org

Use of Alternative Brominating Agents: N-Bromosuccinimide (NBS) is a solid, safer alternative to liquid bromine for the bromination of aromatic compounds, including phenols and anisoles. acs.orgresearchgate.net The reaction can be promoted by an acid catalyst and carried out in more environmentally benign solvents like acetonitrile. acs.org

The following table illustrates a comparison between traditional and potential greener routes for the synthesis of this compound.

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Green Advantages |

| Etherification | Williamson Ether Synthesis with strong base (e.g., NaH) in DMF. jk-sci.commasterorganicchemistry.com | Microwave-assisted, solvent-free reaction with a solid base (e.g., K2CO3) and a phase-transfer catalyst. francis-press.comarkat-usa.org | Reduced solvent waste, lower energy consumption, faster reaction. |

| Bromination | Elemental bromine with a Lewis acid catalyst (e.g., FeBr3) in a chlorinated solvent. epa.gov | Aerobic bromination with NaBr, O2, and a recyclable catalyst in a greener solvent or solvent-free. nih.govacs.org | Avoids hazardous bromine, uses a green oxidant, catalyst is recyclable. |

Design of Catalytic Systems for Reduced Waste Generation and Enhanced Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and selectivity, thereby minimizing waste. For the synthesis of this compound, catalytic systems can be implemented in both the etherification and bromination steps.

Catalysts for Greener Etherification: As mentioned, phase-transfer catalysts are instrumental in making the Williamson ether synthesis more sustainable. francis-press.com Furthermore, research into solid-supported catalysts, such as polymers or inorganic materials, is a promising avenue. For example, a cotton fabric-supported cationic acrylate (B77674) polymer has been shown to be an efficient and recyclable catalyst for the Williamson ether synthesis under phase-transfer conditions. francis-press.com Such heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, reducing downstream processing and waste.

Catalysts for Selective Bromination: The development of solid acid catalysts, such as zeolites, can replace traditional Lewis acids in aromatic bromination. An Fe2O3/zeolite catalyst system has been reported for the bromination of non-activated aromatic compounds, where the active catalytic species, FeBr3, is formed in situ. rsc.org This catalyst is easy to handle, cost-effective, and recyclable. rsc.org For activated systems like 4-neopentyloxybenzene, such catalysts can offer high para-selectivity, reducing the formation of isomeric impurities and the associated separation waste.

The table below summarizes some catalytic systems with green potential for the synthesis of this compound.

| Reaction Step | Catalyst Type | Example | Benefits |

| Etherification | Phase-Transfer Catalyst | Tetrabutylammonium bromide | Enhanced reaction rates, milder conditions, reduced solvent use. wikipedia.org |

| Etherification | Heterogeneous Polymer-Supported Catalyst | Cotton fabric-supported cationic acrylate polymer | Recyclable, easy separation, reduced waste. francis-press.com |

| Bromination | Heterogeneous Solid Acid Catalyst | Fe2O3/zeolite | Recyclable, easy to handle, in-situ generation of active species. rsc.org |

| Bromination | Ionic Liquid Catalyst | [C4Py]NO3 | Transition-metal-free, recyclable, promotes aerobic oxidation. nih.govnih.gov |

Implementation of Alternative Solvents and Reaction Media (e.g., solvent-free, aqueous)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many common organic solvents are volatile (VOCs), toxic, and flammable. Green chemistry promotes the use of alternative solvents or, ideally, solvent-free conditions.

Solvent-Free Synthesis: As facilitated by microwave irradiation, both the Williamson ether synthesis and bromination reactions can potentially be carried out without a solvent. arkat-usa.orgrsc.org This is the most desirable scenario from a green chemistry perspective, as it completely eliminates solvent-related waste and hazards.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants often have low solubility in water, the use of surfactants or phase-transfer catalysts can overcome this limitation. For instance, the Williamson synthesis of some ethers has been successfully performed in aqueous media using surfactants to create micelles that act as microreactors.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents for a wide range of reactions. researchgate.net They are often touted as green solvents due to their negligible vapor pressure, which reduces air pollution. researchgate.net ILs have been used as catalysts and solvents in aerobic bromination reactions, where they can be recycled after the reaction. nih.govacs.org The BASIL™ (Biphasic Acid Scavenging utilising Ionic Liquids) process developed by BASF is a commercial example of using an ionic liquid to scavenge an acid byproduct, which could be conceptually applied to the HBr generated during bromination. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is another promising green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by changing the temperature and pressure. After the reaction, the CO2 can be easily removed and recycled.

The following table provides an overview of alternative reaction media and their potential application in the synthesis of this compound.

| Alternative Medium | Applicable Step(s) | Advantages | Challenges |

| Solvent-Free | Etherification, Bromination | No solvent waste, simplified workup, potential for higher throughput. | May require higher temperatures or microwave irradiation; mixing can be an issue. |

| Aqueous Media | Etherification | Environmentally benign, non-flammable, low cost. | Low solubility of organic reactants; may require surfactants or co-solvents. |

| Ionic Liquids | Bromination | Low volatility, recyclable, can act as both solvent and catalyst. researchgate.netresearchgate.net | Can be expensive, potential toxicity and biodegradability issues need to be considered. |

| Supercritical CO2 | Etherification, Bromination | Non-toxic, easily separable, tunable properties. | Requires high-pressure equipment, which can be capital-intensive. |

Exploration of Photocatalytic and Electrochemical Synthesis Methods

Photocatalysis and electrosynthesis are emerging as powerful tools in green organic synthesis. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity, reducing the need for harsh reagents.

Photocatalytic Approaches: Visible-light photocatalysis can generate reactive radical intermediates from aryl halides, which can then participate in a variety of coupling reactions. nih.gov For the synthesis of this compound, one could envision a photocatalytic coupling of 4-neopentyloxyphenol with a bromine source. Alternatively, photocatalysis could be employed for the bromination of 4-neopentyloxybenzene using a suitable catalyst and a benign bromine source. researchgate.net Nickel-on-carbon nitride has been reported as a photocatalyst for the etherification of aryl halides with alcohols, suggesting a potential route starting from 1,4-dibromobenzene (B42075). thieme-connect.com

Electrochemical Synthesis: Electrosynthesis replaces chemical oxidants or reductants with electrons, which are inherently a "massless" and clean reagent. acs.org The synthesis of aryl ethers can be achieved electrochemically, for instance, through the anodic oxidation of phenols. acs.org The electrochemical bromination of aromatic compounds is also a well-established process. These methods often proceed at room temperature and pressure and can be powered by renewable energy sources, further enhancing their sustainability. A metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids has been developed, hinting at the potential for similar electrochemical transformations to synthesize aryl ethers. chemistryviews.org

| Method | Potential Application in Synthesis | Key Green Advantages |

| Photocatalysis | Etherification of 1,4-dibromobenzene or bromination of 4-neopentyloxybenzene. researchgate.netthieme-connect.com | Uses visible light as a renewable energy source, mild reaction conditions, high selectivity. |

| Electrosynthesis | Anodic etherification of 4-bromophenol or bromination of 4-neopentyloxybenzene. acs.org | Replaces chemical reagents with clean electrons, high atom economy, can use renewable electricity. |

Assessment of Atom Economy and Environmental Impact of Synthetic Processes

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the desired product. scranton.edu The ideal reaction has an atom economy of 100%.

Williamson Ether Synthesis: The traditional Williamson ether synthesis has a relatively low atom economy because the halide leaving group and the counter-ion of the base become waste products. For the synthesis of this compound from 4-bromophenol and neopentyl bromide with sodium hydroxide, the byproducts are sodium bromide and water.

Bromination: The atom economy of bromination depends on the method used. Addition reactions of bromine to an alkene would have 100% atom economy. However, the electrophilic aromatic substitution of 4-neopentyloxybenzene with Br2 produces HBr as a byproduct, lowering the atom economy.

The Environmental Impact Factor (E-factor) , which is the mass ratio of waste to the desired product, is another important metric. Green synthetic routes aim for a low E-factor.

The table below provides a conceptual comparison of the atom economy and potential E-factor for different synthetic approaches to this compound.

| Synthetic Route | Reaction Type | Theoretical Atom Economy | Potential E-Factor | Comments |

| Route 1: Williamson Ether Synthesis | Substitution | < 100% | High | Waste includes the leaving group and the base's counter-ion. Solvent waste is significant in traditional methods. |

| Greener Route 1: Catalytic Etherification | Catalytic Substitution | < 100% | Medium | Atom economy is fundamentally the same, but waste from catalysts and solvents is significantly reduced. |

| Route 2: Bromination of Ether | Substitution | < 100% | High | Waste includes HBr and catalyst residues. Solvent waste is also a major contributor. |

| Greener Route 2: Aerobic Bromination | Catalytic Substitution | < 100% | Medium | Uses O2 as the oxidant, producing water as the main byproduct. Catalyst recycling improves the E-factor. |

| Potential Photocatalytic/Electrochemical Routes | Varies | Potentially higher | Low | Often more selective and can eliminate the need for stoichiometric reagents, leading to less waste. |

By embracing the principles of green chemistry, the synthesis of this compound can be made more sustainable. The development and implementation of catalytic systems, the use of alternative solvents and energy sources, and a focus on maximizing atom economy are all crucial steps towards minimizing the environmental impact of producing this and other valuable chemical compounds. mdpi.com

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways for Bromobenzene (B47551) Ethers

The synthesis of bromobenzene ethers is moving beyond classical methods toward more efficient and environmentally benign processes. Researchers are investigating innovative routes that offer improved yields, shorter reaction times, and greater substrate scope.

One area of development involves modern variations of the Ullmann condensation, a cornerstone for forming aryl-ether bonds. These updated methods focus on copper-mediated reactions that can proceed under milder conditions than their predecessors. nih.gov Another approach gaining traction is the use of novel Sandmeyer-type reactions. mdpi.com These can convert arene diazonium salts, prepared in anhydrous ether, into the corresponding aryl bromides with acceptable yields and in short reaction times, potentially through a radical mechanism. mdpi.comnih.gov

Furthermore, eco-friendly synthesis methods are being developed for the bromobenzene core itself. A notable example is a process that avoids harsh reagents by generating highly reactive hypobromous acid in-situ to brominate the benzene (B151609) ring. google.com For the ether linkage, catalytic etherification using systems like potassium carbonate supported on alumina (B75360) has been shown to reduce reaction times and increase yields compared to traditional methods. Researchers are also exploring advanced pathways such as the formal dehydrogenation of arenes using site-selective C-H thianthrenation to generate aryne intermediates, which are precursors for complex aromatic compounds. pdx.edu

Development of Highly Selective and Efficient Catalytic Systems for Functionalization

The bromine atom on the 1-Bromo-4-(neopentyloxy)benzene ring is a versatile handle for introducing new functional groups, primarily through cross-coupling reactions. A significant trend is the development of sophisticated catalytic systems that offer superior selectivity and efficiency.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are central to this effort. patsnap.comresearchgate.net Mechanistic studies have revealed that using phase transfer catalysts can lead to a remarkable 12-fold rate enhancement in biphasic systems. researchgate.net This is attributed to a shift from an oxo-palladium based transmetalation to a more efficient boronate-based pathway. researchgate.net

Copper-catalyzed systems have also seen significant improvements. The use of specific ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen) or N,N-dimethylglycine, has been shown to improve the cross-coupling of aryl halides with a wide range of alcohols under relatively mild conditions. organic-chemistry.org Emerging research is also venturing into transition-metal-free arylations and the use of engineered enzymes, like threonine aldolase, to create highly specific biocatalytic transformations. organic-chemistry.orgacs.org

| Catalyst System | Key Components | Target Reaction | Advantages |

| Palladium-based | Pd(OAc)₂, PCy₃·HBF₄, Phase Transfer Catalyst | Suzuki-Miyaura Coupling | High selectivity for C(sp²)-Br bond, significant rate enhancement. researchgate.net |

| Copper-based | CuI, N,N-dimethylglycine or Me4Phen ligand | Ullmann-type Etherification | Mild reaction conditions, tolerance of diverse functional groups. organic-chemistry.org |

| Potassium-based | K₂CO₃ on Alumina | Catalytic Etherification | Shorter reaction times and higher yields compared to traditional methods. |

| Metal-Free | Diaryliodonium salts | O-arylation of alcohols | Avoids transition metal contamination, proceeds under mild conditions. organic-chemistry.org |

| Biocatalytic | Engineered Threonine Aldolase | Aldol-type transformations | High stereoselectivity (enantio- and diastereoselectivity). acs.org |

Integration with Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry is emerging as a powerful tool for the synthesis and functionalization of bromobenzene ethers. This technique involves performing chemical reactions in a continuous flowing stream rather than in a traditional batch reactor. Its primary advantage lies in the ability to safely handle unstable or highly reactive intermediates by generating them in-situ and immediately consuming them in a subsequent reaction step. researchgate.net

This approach drastically improves the safety profile of many organic transformations. researchgate.net For instance, arenediazonium salts, which are versatile but potentially explosive intermediates, can be prepared and used directly in flow synthetic processes. researchgate.net Research has demonstrated the successful flow generation of transient species like 1-bromo-4-(diazomethyl)benzene, which are then quenched in a subsequent step to achieve sp2-sp3 cross-coupling at room temperature without the need for a transition metal catalyst. researchgate.net This methodology not only enhances safety but also allows for better control over reaction parameters, leading to improved consistency and facilitating scalability from laboratory research to industrial production.

Expansion of Applications in New Material Science Research Areas

Derivatives of bromobenzene are valuable components in various materials, and future research aims to expand their utility into new, high-performance applications. patsnap.com The unique optical and dielectric properties of these compounds make them suitable for use in liquid crystal displays (LCDs). patsnap.com Their redox properties are also exploited in the development of chemical sensors. patsnap.com

A significant application for brominated aromatic compounds is as flame retardants. patsnap.com Polybrominated diphenyl ethers (PBDEs), for example, have been extensively used to reduce the flammability of polymers in electronics, construction materials, and textiles. researchgate.net

Emerging trends point toward the use of functionalized aryl ethers in more advanced fields. As building blocks for conducting polymers, they contribute to the development of novel electronic materials. nih.gov Research into stimuli-responsive materials, such as photochromic metallo-supramolecular polymers, suggests a future role for such compounds in flexible electronics and energy-harvesting devices. acs.org The ability to precisely tune the structure of this compound and its derivatives opens up possibilities for creating materials with tailored electronic and photophysical properties.

| Application Area | Function of Bromobenzene Ether Derivative | Example Product/System |

| Electronics | Component in liquid crystal mixtures | Liquid Crystal Displays (LCDs). patsnap.com |

| Safety Materials | Flame retardant in polymers | Housings for electronics, insulation, textiles. patsnap.comresearchgate.net |

| Sensors | Sensing material for detecting analytes | Chemical sensors. patsnap.com |

| Advanced Materials | Building block for functional polymers | Conducting polymers, photochromic switches. nih.govacs.org |

Design of Derivatization Strategies for Specific Research Needs

The strategic modification, or derivatization, of this compound is key to unlocking its potential for specific applications in pharmaceuticals, agrochemicals, and materials science. atrinpolymer.com.coontosight.ai The bromine atom serves as a key reactive site for a variety of transformations.

A primary strategy involves converting the compound into a Grignard reagent by reacting it with magnesium. patsnap.com This organometallic intermediate enables the formation of new carbon-carbon bonds. The most widely used derivatization methods are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Stille (using organostannanes) reactions. patsnap.com These methods allow for the construction of complex aryl-substituted molecules with high efficiency. patsnap.com

More advanced strategies are also being designed for highly specific needs. For example, the bromine can be substituted with an azide (B81097) group, preparing the molecule for use in "click chemistry" via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Another sophisticated application is the use of Suzuki-Miyaura cross-linking under biocompatible conditions to attach the molecule to peptides for biological research. These tailored derivatization pathways allow researchers to precisely engineer molecules for targeted functions.

| Derivatization Strategy | Reagents | Resulting Functionality | Primary Use |

| Grignard Formation | Magnesium (Mg) | Organometallic reagent (R-MgBr) | Carbon-carbon bond formation. patsnap.com |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Biaryl structures | Synthesis of complex organic molecules. patsnap.comresearchgate.net |

| Heck Coupling | Alkene, Pd catalyst | Aryl-substituted alkene | Creation of substituted styrenes. patsnap.com |

| Click Chemistry | Sodium azide, then an alkyne with a Cu catalyst | Triazole ring | Conjugation to biomolecules or polymers. |

| Nucleophilic Substitution | Various nucleophiles | Substituted benzene derivatives | Introduction of diverse functional groups. patsnap.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Bromo-4-(neopentyloxy)benzene?

- Methodological Answer : The compound is typically synthesized via Williamson ether synthesis , where 4-bromophenol reacts with neopentyl bromide under basic conditions (e.g., K₂CO₃ or NaH in a polar aprotic solvent like DMF or THF). For example, a published procedure (Example I22) outlines refluxing 4-bromophenol with neopentyl bromide in the presence of NaH, followed by purification via column chromatography . Alternative routes may involve palladium-catalyzed coupling, but steric hindrance from the neopentyloxy group can limit efficiency .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show aromatic protons as a doublet (δ 7.3–7.5 ppm, J = 8.8 Hz) and neopentyloxy methyl groups as a singlet (δ 1.0–1.2 ppm). C NMR confirms the quaternary carbon of the neopentyl group (δ 30–35 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z 257.06 (C₁₁H₁₅BrO⁺) .